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Compound of Interest

Compound Name:
3-Methoxy-4-

(trifluoromethyl)benzaldehyde

Cat. No.: B2794991 Get Quote

3-Methoxy-4-(trifluoromethyl)benzaldehyde is a substituted aromatic aldehyde that has

garnered significant interest as a building block in modern medicinal chemistry. Its strategic

importance lies in the unique combination of three functional moieties on a single benzene ring:

an aldehyde, a methoxy group, and a trifluoromethyl group. The aldehyde serves as a versatile

reactive handle for a multitude of synthetic transformations. The electron-donating methoxy

group and the powerfully electron-withdrawing trifluoromethyl group create a distinct electronic

environment that modulates the reactivity of the aldehyde and influences the physicochemical

properties of its derivatives.

The trifluoromethyl (-CF3) group, in particular, is a cornerstone of modern drug design. Its

incorporation into molecular scaffolds is a well-established strategy to enhance metabolic

stability, increase lipophilicity, and improve bioavailability—critical parameters for successful

drug candidates.[1][2][3] This guide will dissect the properties of 3-Methoxy-4-
(trifluoromethyl)benzaldehyde, providing the technical details necessary to leverage its full

potential in research and development.

Physicochemical and Structural Properties
A precise understanding of a compound's fundamental properties is the bedrock of its effective

application. The key identifiers and physicochemical data for 3-Methoxy-4-
(trifluoromethyl)benzaldehyde are summarized below.

Table 1: Core Physicochemical Data
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Property Value Source(s)

Molecular Formula C₉H₇F₃O₂ [4][5][6]

Molecular Weight 204.15 g/mol [4][5][6]

CAS Number 945003-38-3 [4][5][6]

Appearance Solid (form) [7]

Refractive Index 1.4880 [5]

Sensitivity Air Sensitive [5]

Molecular Structure
The arrangement of the functional groups on the aromatic ring is critical to the molecule's

reactivity and steric profile. The structure is depicted below.

Caption: Molecular structure of 3-Methoxy-4-(trifluoromethyl)benzaldehyde.

Synthesis and Reaction Chemistry
As a key intermediate, understanding the synthesis of 3-Methoxy-4-
(trifluoromethyl)benzaldehyde is crucial for supply chain considerations, while understanding

its reactivity is key to its application.

Representative Synthetic Workflow
The synthesis of substituted benzaldehydes often involves the formylation of a substituted

benzene ring or the oxidation of the corresponding benzyl alcohol.[8] A common industrial

approach involves the controlled oxidation of a toluene derivative. The workflow below

illustrates a plausible, high-level synthetic pathway.

2-Methoxy-4-methyl-1-(trifluoromethyl)benzene
(Starting Material)
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Caption: High-level workflow for the synthesis of the target compound.

Core Reactivity
The chemistry of this molecule is dominated by the aldehyde group, whose reactivity is

modulated by the ring substituents.

Nucleophilic Addition: The aldehyde's carbonyl carbon is electrophilic and susceptible to

attack by nucleophiles. The potent electron-withdrawing effect of the para -CF3 group

significantly enhances this electrophilicity, making it more reactive than benzaldehyde itself

or derivatives with electron-donating groups.[2][8] This heightened reactivity allows for milder

reaction conditions and faster reaction times in transformations like Grignard reactions,

Wittig olefinations, and aldol condensations.[1][9]

Reductive Amination: It is an excellent substrate for reductive amination to form substituted

benzylamines, a common scaffold in pharmaceuticals.

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid,

providing another route to diverse derivatives.

Analytical Characterization Protocols
Rigorous analytical control is non-negotiable to ensure the identity, purity, and quality of the

intermediate for use in sensitive applications like drug synthesis. A multi-technique approach is

required for a self-validating system.

Chromatographic Purity Assessment (HPLC)
High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the

purity of non-volatile organic compounds and quantifying impurities.

Objective: To determine the purity of 3-Methoxy-4-(trifluoromethyl)benzaldehyde and

identify any related impurities.

Methodology:

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid to

improve peak shape).

Flow Rate: 1.0 mL/min.

Detection: UV detector at a wavelength where the aromatic system has strong absorbance

(e.g., 254 nm).

Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of

acetonitrile to create a 1 mg/mL solution.

Injection Volume: 10 µL.

Causality and Interpretation: This method separates compounds based on their polarity. The

primary peak should correspond to the target molecule. The area of this peak relative to the

total area of all peaks provides the purity (% area). Any other peaks represent impurities,

which could be starting materials, by-products, or degradation products.[10]

Structural Confirmation (Spectroscopy)
Spectroscopic methods are essential for confirming the molecular structure and the presence

of key functional groups.

Fourier-Transform Infrared (FTIR) Spectroscopy:

Objective: To identify characteristic functional groups.

Protocol: Acquire the spectrum of a thin film or KBr pellet of the sample.

Expected Peaks: Look for a strong C=O stretch for the aldehyde carbonyl around 1700

cm⁻¹, C-O stretches for the methoxy ether, and strong C-F stretches for the trifluoromethyl

group.[10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Objective: To provide a detailed map of the carbon-hydrogen framework, confirming the

substitution pattern.
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Protocol: Dissolve the sample in a deuterated solvent (e.g., CDCl₃). Acquire ¹H NMR and

¹³C NMR spectra.

Expected ¹H NMR Signals: An aldehyde proton singlet (~9-10 ppm), aromatic protons in

their characteristic region with splitting patterns confirming the 1,3,4-substitution, and a

singlet for the methoxy group protons (~3.9 ppm).

Expected ¹⁹F NMR Signals: A singlet corresponding to the -CF₃ group.

Applications in Drug Discovery and Development
The primary application of 3-Methoxy-4-(trifluoromethyl)benzaldehyde is as a specialized

building block for creating high-value molecules, particularly active pharmaceutical ingredients

(APIs).[2]

Rationale for Use: The Power of the -CF3 Group
The trifluoromethyl group is not merely an inert substituent; it is a "bioisostere" for other groups

and actively modulates a molecule's properties.[3] Its inclusion is a deliberate design choice to

optimize a drug's pharmacokinetic and pharmacodynamic profile.
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Caption: Impact of the -CF3 group on drug candidate properties.
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Specific Application Example
3-Methoxy-4-(trifluoromethyl)benzaldehyde has been identified as a useful reactant for

preparing 2-methoxyacylhydrazones, which act as selective inhibitors of phosphodiesterase

10A (PDE10A).[4] PDE10A is a key enzyme in the central nervous system, and its inhibition is

a therapeutic strategy for treating neuropsychiatric disorders such as schizophrenia and

Huntington's disease. The use of this specific benzaldehyde derivative allows for the precise

introduction of the methoxy and trifluoromethyl groups, which are critical for achieving the

desired potency and selectivity of the final inhibitor.

Safety, Handling, and Storage
Adherence to proper safety protocols is essential when working with any laboratory chemical.

Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with

side shields, and a lab coat.

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[12] Avoid

breathing dust or vapors. Wash hands thoroughly after handling.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13][12]

The compound is noted as being air sensitive, suggesting that storage under an inert

atmosphere (e.g., nitrogen or argon) is advisable to prevent degradation.[5][14]

First Aid:

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present

and easy to do. Continue rinsing and seek medical attention if irritation persists.

Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.

Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a

poison center or doctor if you feel unwell.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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